5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is crucial for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural indole derivatives makes it useful in studying biological processes and developing bioactive molecules.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.
Mechanism of Action
The mechanism of action of 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-2-carbaldehyde
- 5-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
- 5-fluoro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde stands out due to its specific bromine substitution, which can significantly influence its reactivity and biological activity. The presence of the pyrrolidinyl group also adds to its unique properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAZXISZRGLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355526 |
Source
|
Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434299-46-4 |
Source
|
Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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